6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by its unique furo[3,4-c]pyrazole structure, which includes a fused ring system with both furan and pyrazole components.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable furan derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid has several applications in scientific research:
Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: Research into the compound’s potential therapeutic effects, including its ability to modulate biological pathways, is ongoing.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate: This compound is similar in structure but includes an ethyl ester group instead of a carboxylic acid.
3-amino-6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester: This derivative includes an amino group and a tert-butyl ester.
Uniqueness
6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific structural features and the presence of both furan and pyrazole rings.
Properties
IUPAC Name |
6,6-dimethyl-1,4-dihydrofuro[3,4-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)6-4(3-13-8)5(7(11)12)9-10-6/h3H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMYGSKRORVPNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CO1)C(=NN2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1933596-07-6 |
Source
|
Record name | 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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